DNA‑PK Inhibition Potency: 170‑Fold Selectivity over PI3K for the 4‑(Dibenzo[b,d]thiophen‑4‑yl) Substituent
In a series of 8‑aryl‑substituted 2‑morpholino‑1,3‑benzoxazines, the compound bearing the dibenzo[b,d]thiophen‑4‑yl group (compound 20k, LTURM34) exhibited an IC50 of 0.034 µM against DNA‑PK and was 170‑fold more selective for DNA‑PK over PI3K. In contrast, the 8‑(naphthalen‑1‑yl) analog (20i) showed markedly different selectivity, acting as a PI3Kδ inhibitor (IC50 = 0.64 µM). The parent chromenone scaffold lacking the 4‑dibenzothiophenyl substituent is significantly less potent [1].
| Evidence Dimension | DNA‑PK inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 0.034 µM, 170‑fold selectivity over PI3K |
| Comparator Or Baseline | 8‑(naphthalen‑1‑yl) analog: PI3Kδ IC50 = 0.64 µM; parent chromenone: reported lower potency |
| Quantified Difference | >1 log unit potency advantage; 170‑fold selectivity shift |
| Conditions | Enzymatic assay, DNA‑PK and PI3K isoforms |
Why This Matters
This demonstrates that the 4‑dibenzothiophenyl substituent is not merely a generic aryl group but specifically enhances DNA‑PK potency and selectivity, a critical parameter for developing targeted cancer therapeutics.
- [1] Eur. J. Med. Chem., 2016, 113, 24–35. View Source
